molecular formula C17H11BrO3 B3507943 3-[2-(4-bromophenyl)-2-oxoethyl]-2H-chromen-2-one

3-[2-(4-bromophenyl)-2-oxoethyl]-2H-chromen-2-one

Cat. No. B3507943
M. Wt: 343.2 g/mol
InChI Key: ADWYHIROZHRSPW-UHFFFAOYSA-N
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Description

3-[2-(4-bromophenyl)-2-oxoethyl]-2H-chromen-2-one, also known as Bromoacetyl coumarin, is a chemical compound with a molecular formula of C16H11BrO3. This molecule belongs to the class of coumarin derivatives and is widely used in scientific research applications due to its unique properties.

Scientific Research Applications

Dye Synthesis

3-[2-(4-bromophenyl)-2-oxoethyl]-2H-chromen-2-one is used in the synthesis of new dyes. For instance, its reaction with pyridine and 4-methylpyridine results in quaternary pyridinium salts, leading to the creation of new biscyanine dyes. These dyes exhibit distinctive electronic spectra with two absorption maxima, due to interactions of chromophores. Quantum chemical calculations have been employed to analyze the electronic transitions in these dye molecules (Skrypska et al., 2020).

Crystal Structure and Physico-chemical Properties

The compound has been synthesized using the Knoevenagel reaction, resulting in crystals suitable for X-ray data collection. Its sensitivity to solvent polarity and hydrogen bonding with different solvents has been observed. Potentiometric and UV/vis titration experiments have been used to estimate the acid dissociation constants for this compound (Elenkova et al., 2014).

Novel Catalysts in Organic Synthesis

3-[2-(4-bromophenyl)-2-oxoethyl]-2H-chromen-2-one has been involved in the synthesis of novel polystyrene-supported catalysts. These catalysts show efficacy in the Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones. This process is significant for the synthesis of various pharmacologically important compounds (Alonzi et al., 2014).

Molecular Structure Analysis

The compound's molecular structure has been analyzed through single-crystal X-ray diffraction. This analysis provides insights into its crystal structure, including the stabilization of the packing between the molecules within the unit cell by intermolecular hydrogen interactions (Kumar et al., 2016).

Potential Anticancer Agents

Derivatives of 3-[2-(4-bromophenyl)-2-oxoethyl]-2H-chromen-2-one have been synthesized and evaluated as potential anticancer agents. These derivatives display moderate cytotoxic activity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Ambati et al., 2017).

Antibacterial and Antioxidant Activities

Novel 3-(2-oxo-2H-chromen-3-yl)-1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5-aryl-1H-pyrazol-1-ium bromides, prepared from this compound, show significant antibacterial and antioxidant activities. These activities suggest its potential in the development of new therapeutic agents (Mahmoodi & Ghodsi, 2017).

Mechanism of Action

The mechanism of action of this compound is not clear as it would depend on its intended use or biological activity. Without specific context or further information, it’s challenging to predict its mechanism of action .

properties

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO3/c18-14-7-5-11(6-8-14)15(19)10-13-9-12-3-1-2-4-16(12)21-17(13)20/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWYHIROZHRSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)CC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-bromophenyl)-2-oxoethyl]-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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